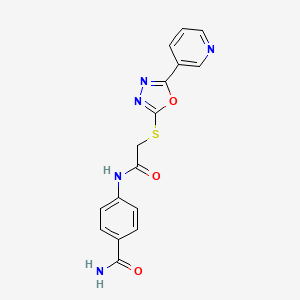

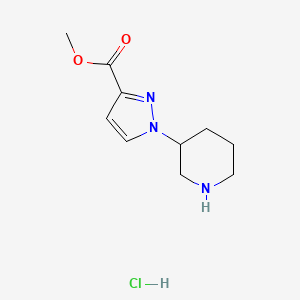

![molecular formula C16H14F2N2O2S B2460626 2-(2,6-Difluorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 325977-19-3](/img/structure/B2460626.png)

2-(2,6-Difluorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(2,6-Difluorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is a derivative of thiophene-2-carboxamide . Thiophene-based analogs have been of interest to many scientists due to their potential as biologically active compounds .

Synthesis Analysis

The synthesis of thiophene-2-carboxamide derivatives involves the cyclization of precursor compounds with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide . The synthesis of 3-aminothiophene compounds involves refluxing a mixture of each 2-cyano-3-mercapto-N-phenyl-3-(phenylamino)acrylamide derivative, N-(4-acetylphenyl)-2-chloroacetamide, and sodium methoxide in dioxane for 2 hours .Molecular Structure Analysis

Thiophene is a heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The molecular structure of the compound can be confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiophene derivatives include the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be determined using various spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis .Scientific Research Applications

Synthesis and Structural Characterization

The synthesis and characterization of compounds related to 2-(2,6-Difluorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide have been widely studied. For instance, Vasu et al. (2004) focused on the synthesis and X-ray diffraction characterization of N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, demonstrating its crystallization in a monoclinic space group and highlighting both intra and intermolecular hydrogen bonds (Vasu et al., 2004).

Utility in Synthesis of Heterocyclic Compounds

The compound's reactivity and utility in synthesizing various heterocyclic compounds are notable. For example, Mohareb et al. (2003, 2004) explored its reactivity towards different chemical reagents to produce thienopyridines and -pyrimidines, and its coupling with different nucleophiles to yield various pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives (Mohareb et al., 2003); (Mohareb et al., 2004).

Structural Diversity and Aggregation

Sagar et al. (2018) synthesized and characterized structurally similar compounds, highlighting different molecular conformations and modes of supramolecular aggregation. This study emphasizes the structural diversity achievable with modifications to the compound (Sagar et al., 2018).

Biologically Active Derivatives

Wardakhan et al. (2005) synthesized derivatives with potential pharmaceutical interest, demonstrating the in vitro antimicrobial activity of some of these newly synthesized compounds against bacteria (Wardakhan et al., 2005). Additionally, Amr et al. (2010) synthesized novel thiophene derivatives from this compound, which displayed significant antiarrhythmic, serotonin antagonist, and antianxiety activities, illustrating its therapeutic potential (Amr et al., 2010).

Chemical Modification and Antimycobacterial Activity

Nallangi et al. (2014) conducted molecular modification of a known antimycobacterial molecule, leading to the synthesis of derivatives that showed promising activity against Mycobacterium tuberculosis, highlighting the compound's potential in developing new antimycobacterial agents (Nallangi et al., 2014).

Mechanism of Action

Target of Action

The primary target of 2-(2,6-Difluorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is the STING protein . STING, or Stimulator of Interferon Genes, is an immune-associated protein that localizes in the endoplasmic reticulum membrane . It plays a crucial role in the innate immune system and is mainly produced in endothelial cells and immune-derived cells such as macrophages, dendritic cells, and B cells .

Mode of Action

Upon activation by its agonists, STING triggers the IRF and NF-κB pathways . This compound, being a STING agonist, binds to the CDN-binding domain of the STING protein, forming two canonical hydrogen bonds, a π-π stacking interaction, and a π-cation interaction . This binding leads to the activation of STING and the subsequent triggering of the IRF and NF-κB pathways .

properties

IUPAC Name |

2-[(2,6-difluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F2N2O2S/c17-9-5-3-6-10(18)13(9)15(22)20-16-12(14(19)21)8-4-1-2-7-11(8)23-16/h3,5-6H,1-2,4,7H2,(H2,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPAWURKDDPEOPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=C(C=CC=C3F)F)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

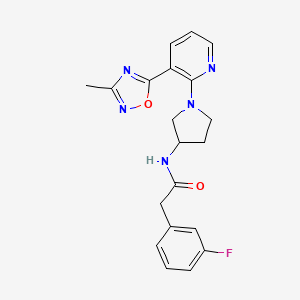

![5-Chloro-3-ethylbenzo[c]isoxazole](/img/structure/B2460546.png)

![[2-(Biphenyl-4-yloxy)-1-cyclopropylethyl]-amine hydrochloride](/img/no-structure.png)

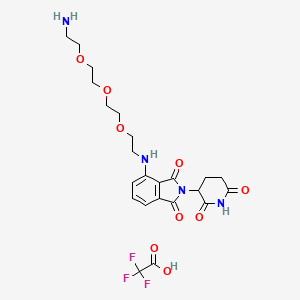

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2460548.png)

![2-Chloro-N-(7-phenylmethoxy-1,4-dioxaspiro[4.5]decan-8-yl)propanamide](/img/structure/B2460549.png)

![Tert-butyl N-[[(2S)-1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-2-yl]methyl]carbamate](/img/structure/B2460550.png)

![3-[(4-Methoxyphenyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol](/img/structure/B2460551.png)

![5-((3-Methoxyphenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2460555.png)

![1-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2460561.png)

![2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2460564.png)